N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, bromophenyl, and phenyl groups. It is used in various fields such as organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The bromophenyl and phenyl groups are introduced through substitution reactions, often using bromobenzene and phenylboronic acid as starting materials.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide is widely used in scientific research due to its versatile nature:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in material science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- N-benzyl-3-(3-bromophenyl)acrylamide
- N-benzyl-3-(3-bromophenyl)-N-methyl-4,5-dihydro-5-isoxazolecarboxamide
Comparison:
- Structural Differences: While these compounds share the benzyl and bromophenyl groups, they differ in their core structures (pyrazole vs. acrylamide or isoxazole).
- Unique Properties: N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide is unique due to its pyrazole ring, which imparts distinct chemical and biological properties.
- Applications: The pyrazole derivative is often preferred in drug discovery due to its potential biological activities, whereas the acrylamide and isoxazole derivatives may be used in different contexts.
Properties
IUPAC Name |
N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c24-19-11-7-10-18(14-19)22-21(16-27(26-22)20-12-5-2-6-13-20)23(28)25-15-17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGNQBIAKFCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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